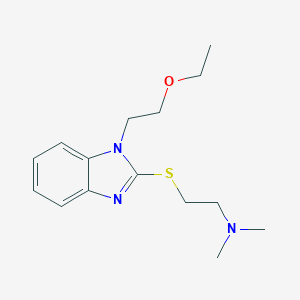
2-(3,5-dimethylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide, commonly known as "DPPTA," is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPTA belongs to the class of tetrazole-containing compounds, which have been extensively studied for their biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
DPPTA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DPPTA has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DPPTA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, DPPTA has been used as a scaffold for the design of new compounds with improved biological activity.
Wirkmechanismus
The mechanism of action of DPPTA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, DPPTA has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. In cancer research, DPPTA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. DPPTA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
DPPTA has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In neuroscience, DPPTA has been shown to protect neurons from oxidative stress and excitotoxicity, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. In cancer research, DPPTA has been shown to inhibit cancer cell growth and induce apoptosis, reduce tumor size and metastasis in animal models of cancer, and sensitize cancer cells to chemotherapy and radiation therapy. DPPTA has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
DPPTA has several advantages for lab experiments, including its stability, solubility, and low toxicity. DPPTA is also relatively easy to synthesize and modify, making it a useful scaffold for the design of new compounds. However, DPPTA has some limitations for lab experiments, including its limited bioavailability and poor pharmacokinetic properties. DPPTA also has some potential off-target effects, which need to be carefully evaluated in future studies.
Zukünftige Richtungen
There are several future directions for research on DPPTA, including:
1. Optimization of DPPTA derivatives with improved pharmacokinetic properties and selectivity for specific signaling pathways.
2. Evaluation of the neuroprotective and cognitive-enhancing effects of DPPTA in human clinical trials.
3. Development of DPPTA-based anticancer drugs with improved efficacy and reduced toxicity.
4. Investigation of the potential applications of DPPTA in other fields, such as inflammation, pain, and infectious diseases.
5. Elucidation of the molecular mechanisms underlying the biological effects of DPPTA, using advanced techniques such as proteomics and genomics.
In conclusion, DPPTA is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
DPPTA can be synthesized using a multi-step process, starting with the reaction of 3,5-dimethylphenol with propionic anhydride to form 3,5-dimethylphenyl propionate. The propionate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with palladium on carbon to form the tetrazole ring. Finally, the tetrazole is coupled with 2-propylacetoacetamide to form DPPTA.
Eigenschaften
Produktname |
2-(3,5-dimethylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide |
|---|---|
Molekularformel |
C14H19N5O2 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H19N5O2/c1-4-5-19-17-14(16-18-19)15-13(20)9-21-12-7-10(2)6-11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,15,17,20) |
InChI-Schlüssel |
IVCCAHSNQCEIFY-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC(=CC(=C2)C)C |
Kanonische SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)

